2-Methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 318.35 g/mol. This compound is classified as an organic molecule, specifically a benzamide derivative, which incorporates a methoxy group and a fluoropyrimidine moiety. It is primarily utilized in pharmaceutical research due to its potential biological activities.
The synthesis of 2-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can be achieved through various methods, commonly involving the coupling of appropriate precursors.
Technical details regarding the reaction mechanisms often involve nucleophilic substitution where the amine attacks the carbonyl carbon of the acid derivative, forming an amide bond.
The molecular structure of 2-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can be represented using various notations:
InChI=1S/C16H19FN4O2/c17-12-9-18-16(19-10-12)23-14-5-3-13(4-6-14)20-15(22)11-21-7-1-2-8-21/h1-2,7-10,13-14H,3-6,11H2,(H,20,22)
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=C(C=N3)F
The compound features a complex arrangement of rings and functional groups that influence its chemical behavior and biological activity.
The chemical reactivity of 2-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can be explored through various reactions:
Technical details regarding these reactions depend on the specific conditions employed (e.g., temperature, solvent).
The physical and chemical properties of 2-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 318.35 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding the handling and application of the compound in laboratory settings.
The primary applications of 2-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide are in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: